molecular formula C8H12N2O3S B1293877 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide CAS No. 24962-75-2

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide

Cat. No.: B1293877
CAS No.: 24962-75-2
M. Wt: 216.26 g/mol
InChI Key: BLKRLPPJSAMUNN-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O3S and a molecular weight of 216.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-hydroxy-N,N-dimethylbenzenesulfonamide, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position of the benzene ring.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid or catalytic hydrogenation.

    Purification: The final product is purified by recrystallization from a suitable solvent such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 3-Amino-4-oxo-N,N-dimethylbenzenesulfonamide.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The sulfonamide group can also interact with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-hydroxy-N,N-dimethylbenzenesulfonamide
  • 3-Amino-4-methoxy-N,N-dimethylbenzenesulfonamide
  • 3-Amino-4-hydroxy-N,N-diethylbenzenesulfonamide

Uniqueness

3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide is unique due to the specific arrangement of functional groups on the benzene ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-10(2)14(12,13)6-3-4-8(11)7(9)5-6/h3-5,11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKRLPPJSAMUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2067038
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-
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Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24962-75-2
Record name 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
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Record name 3-Amino-4-hydroxy-N,N-dimethylbenzenesulfonamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-
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Record name Benzenesulfonamide, 3-amino-4-hydroxy-N,N-dimethyl-
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Record name 3-amino-4-hydroxy-N,N-dimethylbenzenesulphonamide
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Record name 3-AMINO-4-HYDROXY-N,N-DIMETHYLBENZENESULFONAMIDE
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